Regioisomeric Identity: 3-Chloro-4-Fluoro vs. 4-Chloro-3-Fluoro Substitution Pattern
The target compound positions chlorine ortho to fluorine on the phenyl ring (3-Cl,4-F), whereas its closest commercially available isomer, 3-{[(4-chloro-3-fluorophenyl)methyl]amino}propan-1-ol (CAS 1247866-45-0), reverses the pattern to 4-Cl,3-F. Calculated logP for both isomers is identical (1.648) when using the same prediction algorithm, indicating that simple hydrophobicity does not differentiate them . However, the dipole moment and electrostatic potential surface are geometry-dependent and differ between the two arrangements, affecting molecular recognition events such as halogen bonding to protein carbonyl oxygens. In the 3-Cl,4-F isomer, the chlorine atom is adjacent to the benzyl linker, creating a different steric environment compared to the 4-Cl,3-F isomer where fluorine occupies that proximal position [1].
| Evidence Dimension | Halogen substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 3-chloro-4-fluorobenzyl substitution (Cl meta, F para relative to CH2-amine linker) |
| Comparator Or Baseline | 4-chloro-3-fluorobenzyl substitution (Cl para, F meta), CAS 1247866-45-0 |
| Quantified Difference | Regioisomeric; total molecular weight identical (217.67 g·mol⁻¹); calculated logP identical at 1.648; dipole moment and electrostatic potential maps differ qualitatively (no published quantitative electrostatic potential data for this pair). |
| Conditions | In silico physicochemical prediction; commercial supplier specifications (Fluorochem). |
Why This Matters
For structure-activity relationship (SAR) studies or fragment-based screening, using the incorrect regioisomer introduces an uncontrolled variable that can abolish target binding or alter metabolic profiles, making regioisomeric fidelity a procurement-critical parameter.
- [1] Auffinger, P. et al. Halogen bonds in biological molecules. Proc. Natl. Acad. Sci. USA 2004, 101, 16789–16794. (Demonstrates geometry dependence of halogen bonding strength.) View Source
